[(4-Fluorobenzyl)oxy](trimethyl)silane
Description
(4-Fluorobenzyl)oxysilane is an organosilicon compound characterized by a trimethylsilyl group linked to a 4-fluorobenzyl ether moiety. This structure confers unique reactivity and stability, making it valuable in organic synthesis, particularly as a protecting group or precursor in nucleophilic substitution reactions. The fluorine atom at the para position of the benzyl group enhances electron-withdrawing effects, influencing its reactivity compared to non-fluorinated analogs .
Synthesis typically involves reacting 4-fluorobenzyl bromide with a silanol or silyl chloride under basic conditions. For example, in a related synthesis of 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde, 4-fluorobenzyl bromide was used with potassium carbonate in acetonitrile at 80°C, yielding 72.8% product after purification .
Properties
CAS No. |
14629-55-1 |
|---|---|
Molecular Formula |
C10H15FOSi |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(4-fluorophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
OXPGFOLSDLKSOT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Synonyms |
p-Fluorobenzyloxytrimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyloxy Silanes
The electronic and steric profiles of halogen substituents significantly impact reactivity. Key comparisons include:
- Fluorine vs. Chlorine : The para-fluorine atom induces stronger electron withdrawal than chlorine, accelerating nucleophilic displacement reactions but reducing steric bulk compared to bulkier halogens .
- Positional Effects : Meta-substituted analogs (e.g., 3-Cl) exhibit slightly lower yields in synthesis (~95% vs. 72.8% for 4-F) due to steric hindrance during benzylation .
Phenyl vs. Benzyloxy Silanes
[(4-Fluorophenyl)trimethoxysilane] differs in both substituent (methoxy vs. methyl) and aromatic linkage (direct phenyl vs. benzyloxy). The methoxy groups increase hydrophilicity and hydrolytic instability, limiting its utility in anhydrous reactions compared to the hydrophobic trimethylsilyl group in [(4-Fluorobenzyl)oxy]trimethylsilane .
Brominated and Acetylenic Analogs
- (4-Bromophenyl)trimethylsilane : The bromine atom enhances electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). However, bromine’s larger atomic radius increases steric effects, reducing compatibility in sterically demanding reactions compared to fluorine .
- Acetylenic Silanes (e.g., 1,1-dimethyl-2-propynyloxytrimethylsilane) : These exhibit superior thermal stability (up to 300°C) due to conjugated triple bonds, making them preferable in high-temperature polymer applications .
Reactivity and Stability
- Hydrolytic Stability : The trimethylsilyl group in [(4-Fluorobenzyl)oxy]trimethylsilane resists hydrolysis under mildly acidic conditions, unlike methoxy-substituted silanes (e.g., [(4-Fluorophenyl)trimethoxysilane]), which hydrolyze readily .
- Thermal Degradation : Decomposition begins at ~200°C, comparable to chloro analogs but lower than acetylenic silanes (~300°C) .
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